(1-ethyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride
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Overview
Description
1H-1,2,3-Triazole is a class of azole compounds that contain a five-membered aromatic ring of two carbon atoms and three nitrogen atoms . They are known for their wide range of applications in biomedicinal, biochemical, and material sciences .
Synthesis Analysis
1H-1,2,3-Triazole analogs can be synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material .Molecular Structure Analysis
The molecular structure of 1H-1,2,3-triazole compounds can be analyzed using various spectroscopic techniques. For example, 1H NMR and 13C NMR can provide information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis
1H-1,2,3-Triazole compounds can participate in various chemical reactions. For instance, they can undergo Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-1,2,3-triazole compounds can be determined using various techniques. For example, IR spectroscopy can provide information about the functional groups present in the molecule .Scientific Research Applications
1. Neurokinin-1 Receptor Antagonism
1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, a related compound to the one , has been identified as a high-affinity, orally active antagonist for the human neurokinin-1 (h-NK1) receptor. It exhibits effectiveness in preclinical tests for emesis and depression, highlighting its potential in treating these conditions (Harrison et al., 2001).
2. Synthesis of Polyamines
Research on the large-scale synthesis of ethylidynetris(methanamine) and related compounds, which include similar structural motifs to (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride, demonstrates their utility in chemical synthesis. The isolation procedures of these compounds are efficient compared to conventional methods, indicating their importance in synthetic chemistry (Geue & Searle, 1983).
3. Role in Copper-Catalyzed Aerobic Oxidation
Amphiphilic tris(triazolyl)amines, closely related to this compound, have been studied as bi-functional surfactants for copper-catalyzed aerobic oxidation of alcohols in water. This research illustrates the compound's potential as a catalyst and surfactant in important chemical reactions (Nakarajouyphon et al., 2022).
4. Antimicrobial Properties
A series of derivatives structurally related to this compound have been synthesized and evaluated for their antimicrobial activities. They showed moderate to very good antibacterial and antifungal activities, comparable to first-line drugs, suggesting the potential use of such compounds in developing new antimicrobials (Thomas, Adhikari & Shetty, 2010).
Mechanism of Action
Target of Action
Similar compounds such as 1h-1,2,3-triazole analogs have been reported to inhibit the carbonic anhydrase-ii enzyme .
Mode of Action
It’s worth noting that 1h-1,2,3-triazole analogs have been shown to interact with the active site residues of the carbonic anhydrase-ii enzyme .
Biochemical Pathways
The inhibition of carbonic anhydrase-ii enzyme by similar compounds can affect various physiological processes, including fluid secretion, respiration, and ph regulation .
Result of Action
The inhibition of carbonic anhydrase-ii enzyme by similar compounds can lead to a decrease in the rate of carbon dioxide conversion and proton production, affecting various physiological processes .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(1-ethyltriazol-4-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.ClH/c1-2-9-4-5(3-6)7-8-9;/h4H,2-3,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFMDKJLOKQTCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=N1)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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